molecular formula C16H16BrNO4 B268253 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide

5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide

Numéro de catalogue B268253
Poids moléculaire: 366.21 g/mol
Clé InChI: PJDMAKNUGRKCOE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This compound has shown promising results in preclinical studies for the treatment of B-cell malignancies and autoimmune diseases.

Mécanisme D'action

5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide targets the BTK pathway, which plays a critical role in B-cell signaling and survival. BTK is a non-receptor tyrosine kinase that is activated downstream of the B-cell receptor and other cell surface receptors. Upon activation, BTK phosphorylates various downstream targets, leading to the activation of multiple signaling pathways, including the NF-κB pathway. 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide binds to the ATP-binding site of BTK, inhibiting its kinase activity and downstream signaling. This results in the suppression of B-cell proliferation, survival, and migration, ultimately leading to the induction of apoptosis.
Biochemical and Physiological Effects
5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has been shown to have potent activity against B-cell malignancies, both in vitro and in vivo. In preclinical models, 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has demonstrated efficacy in reducing tumor growth and prolonging survival. 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has also been shown to inhibit the activation of NF-κB, a key transcription factor involved in the regulation of inflammation and immune responses. This suggests that 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide may have potential as a therapeutic agent for autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has several advantages as a research tool, including its potency, selectivity, and specificity for the BTK pathway. 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has also shown good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. However, there are some limitations to the use of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide in lab experiments. For example, 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide may have off-target effects on other kinases, which could complicate the interpretation of experimental results. Additionally, 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide may not be suitable for all types of experiments, depending on the specific research question being addressed.

Orientations Futures

There are several potential future directions for the research and development of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide. One area of interest is the combination of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide with other therapies, such as chemotherapy, immunotherapy, or targeted agents. This could enhance the anti-tumor activity of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide and reduce the risk of resistance. Another area of interest is the evaluation of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide in other types of B-cell malignancies, such as follicular lymphoma or Waldenström macroglobulinemia. Finally, there is potential for the development of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide as a therapeutic agent for autoimmune diseases, such as multiple sclerosis or Sjögren's syndrome. However, further preclinical and clinical studies will be needed to fully evaluate the safety and efficacy of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide in these contexts.
Conclusion
In conclusion, 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide is a promising small molecule inhibitor that targets the BTK pathway and has shown potent anti-tumor activity in preclinical models of B-cell malignancies. 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has also demonstrated potential as a therapeutic agent for autoimmune diseases. While there are some limitations to the use of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide in lab experiments, its potency, selectivity, and specificity make it a valuable research tool. Further studies will be needed to fully evaluate the potential of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide in the treatment of cancer and autoimmune diseases.

Méthodes De Synthèse

The synthesis of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide involves several steps, starting from the reaction of 5-bromo-2-furoic acid with 2-amino-4-methoxybenzaldehyde to form 5-bromo-N-(2-formyl-4-methoxyphenyl)-2-furamide. This intermediate is then reacted with tetrahydro-2-furanylmethanol in the presence of a base to form 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide. The final compound is obtained after purification and characterization by various analytical techniques.

Applications De Recherche Scientifique

5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has also been evaluated in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, where it has demonstrated efficacy in reducing disease activity.

Propriétés

Nom du produit

5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide

Formule moléculaire

C16H16BrNO4

Poids moléculaire

366.21 g/mol

Nom IUPAC

5-bromo-N-[2-(oxolan-2-ylmethoxy)phenyl]furan-2-carboxamide

InChI

InChI=1S/C16H16BrNO4/c17-15-8-7-14(22-15)16(19)18-12-5-1-2-6-13(12)21-10-11-4-3-9-20-11/h1-2,5-8,11H,3-4,9-10H2,(H,18,19)

Clé InChI

PJDMAKNUGRKCOE-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)C3=CC=C(O3)Br

SMILES canonique

C1CC(OC1)COC2=CC=CC=C2NC(=O)C3=CC=C(O3)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.